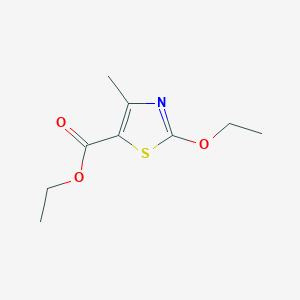![molecular formula C8H6ClNOS B137620 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one CAS No. 126920-74-9](/img/structure/B137620.png)
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it is known to interact with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, which may affect their function. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemische Und Physiologische Effekte
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one in lab experiments is its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand its mechanism of action and its interactions with cellular components.
Synthesemethoden
The synthesis of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one can be achieved through different methods. One of the most common methods is the reaction of 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research. It is commonly used as a fluorescent dye in biological and medical imaging studies. It can also be used as a probe for the detection of metal ions, such as copper and iron, in environmental and analytical chemistry. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
126920-74-9 |
|---|---|
Produktname |
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one |
Molekularformel |
C8H6ClNOS |
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
4-chloro-7-methyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
BFMGXUFLDNPPJP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
Synonyme |
2(3H)-Benzothiazolone,4-chloro-7-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)


![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)





![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)